n-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine n-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17504589
InChI: InChI=1S/C9H14BrNS/c1-6(2)11-7(3)8-4-5-9(10)12-8/h4-7,11H,1-3H3
SMILES:
Molecular Formula: C9H14BrNS
Molecular Weight: 248.19 g/mol

n-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine

CAS No.:

Cat. No.: VC17504589

Molecular Formula: C9H14BrNS

Molecular Weight: 248.19 g/mol

* For research use only. Not for human or veterinary use.

n-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine -

Specification

Molecular Formula C9H14BrNS
Molecular Weight 248.19 g/mol
IUPAC Name N-[1-(5-bromothiophen-2-yl)ethyl]propan-2-amine
Standard InChI InChI=1S/C9H14BrNS/c1-6(2)11-7(3)8-4-5-9(10)12-8/h4-7,11H,1-3H3
Standard InChI Key HXWPULHDBFSHNP-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(C)C1=CC=C(S1)Br

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[1-(5-bromothiophen-2-yl)ethyl]propan-2-amine . Its molecular formula, C9H14BrNS\text{C}_9\text{H}_{14}\text{BrNS}, reflects the presence of a bromothiophene moiety (C4H2BrS\text{C}_4\text{H}_2\text{BrS}) linked to an ethyl-isopropylamine group (C5H12N\text{C}_5\text{H}_{12}\text{N}) . The bromine atom occupies the 5-position on the thiophene ring, while the amine group is attached to the 2-position via an ethyl bridge.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

PropertyValueSource
SMILESCC(C)NC(C)C1=CC=C(S1)Br
InChIKeyHXWPULHDBFSHNP-UHFFFAOYSA-N
XLogP3 (log P)3.2
Hydrogen Bond Donors1
Rotatable Bonds3

The compound’s lipophilicity (XLogP3=3.2\text{XLogP3} = 3.2) suggests moderate membrane permeability, a trait relevant for drug design . Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the integrity of the bromothiophene ring and amine functionality.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of N-[1-(5-bromothiophen-2-yl)ethyl]propan-2-amine typically proceeds via bromination and alkylation steps:

  • Bromination of Thiophene: Thiophene undergoes electrophilic substitution at the 5-position using brominating agents like NBS\text{NBS} (N-bromosuccinimide) .

  • Ethylation and Amination: The brominated thiophene is reacted with ethylamine derivatives under inert conditions to introduce the isopropylamine group.

Reactions are conducted in anhydrous solvents (e.g., tetrahydrofuran) at controlled temperatures (0–25°C) to minimize side products.

Chemical Reactivity

The bromine atom’s electron-withdrawing effect stabilizes carbocations during electrophilic attacks, enabling functionalization at the thiophene ring’s 3- and 4-positions . The secondary amine group participates in:

  • Schiff Base Formation: Reacting with carbonyl compounds to form imines.

  • Salt Formation: Protonation in acidic media to generate ammonium salts.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<1 mg/mL) but miscible with organic solvents like dichloromethane and ethanol . Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .

Computational Predictions

Density Functional Theory (DFT) calculations predict a planar thiophene ring with slight distortion due to steric effects from the ethyl-isopropylamine side chain . The HOMO-LUMO gap (ΔE=4.1eV\Delta E = 4.1 \, \text{eV}) suggests moderate electronic delocalization .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor for:

  • Antipsychotic Agents: Analogues with dopamine receptor affinity.

  • Anticancer Drugs: Bromothiophene-containing kinase inhibitors .

Materials Science

Its conjugated thiophene system enables applications in:

  • Organic Semiconductors: Charge transport layers in OLEDs .

  • Coordination Polymers: Ligands for transition metal complexes.

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